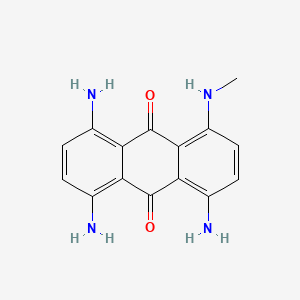

9,10-Anthracenedione, 1,4,5-triamino-8-(methylamino)-

Description

9,10-Anthracenedione derivatives are a class of polycyclic aromatic compounds with demonstrated antitumor activity. The compound "9,10-Anthracenedione, 1,4,5-triamino-8-(methylamino)-" features amino and methylamino substituents at positions 1, 4, 5, and 8. These compounds typically interact with DNA, inhibit nucleic acid synthesis, and exhibit cytotoxic effects, though substituent patterns critically influence efficacy, toxicity, and pharmacokinetics .

Properties

CAS No. |

68227-27-0 |

|---|---|

Molecular Formula |

C15H14N4O2 |

Molecular Weight |

282.30 g/mol |

IUPAC Name |

1,4,5-triamino-8-(methylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C15H14N4O2/c1-19-9-5-4-8(18)12-13(9)15(21)11-7(17)3-2-6(16)10(11)14(12)20/h2-5,19H,16-18H2,1H3 |

InChI Key |

RUAYBNOWTIGMLH-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C(=C(C=C1)N)C(=O)C3=C(C=CC(=C3C2=O)N)N |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Overview

- Chemical Name: 9,10-Anthracenedione, 1,4,5-triamino-8-(methylamino)-

- Molecular Formula: C15H15N4O2 (inferred from typical anthracenedione derivatives with amino substitutions)

- Core Structure: Anthracenedione (anthraquinone) with three amino groups at positions 1, 4, and 5, and a methylamino group at position 8.

This substitution pattern imparts unique chemical reactivity and properties relevant to synthesis and application.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of amino-substituted anthracenedione derivatives typically involves:

- Starting from anthraquinone or related precursors.

- Introduction of amino groups via nitration followed by reduction or direct amination.

- Methylation of amino groups to form methylamino substituents.

- Controlled oxidation and cyclization steps to maintain the anthracenedione core.

Detailed Synthetic Routes

Starting Material Preparation

One common synthetic route begins with aloe-emodin , a naturally occurring anthraquinone derivative, which can be halogenated and then reacted with dialkyl-2-carbalkoxysuccinates to introduce side chains that facilitate further functionalization.

| Step | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Halogenation of aloe-emodin | Hydrobromic acid reflux or thionyl halide | 1,8-dihydroxy-3-halomethyl-9,10-anthraquinone |

| 2 | Reaction with dialkyl-2-carbalkoxysuccinate | Dialkyl-2-carbalkoxysuccinate (e.g., diethyl-2-carbethoxysuccinate) | 1,8-dihydroxy-3-(2,2,3-trialkoxycarbonylpropyl)-9,10-anthraquinone |

| 3 | Saponification | Strong base (NaOH or KOH) | 1,8-dihydroxy-3-(2,2,3-tricarboxypropyl)-9,10-anthraquinone |

| 4 | Decarboxylation | Reflux with strong acid in organic solvent | 1,8-dihydroxy-3-(2,3-dicarboxypropyl)-9,10-anthraquinone |

| 5 | Reduction | Reducing agents like stannous chloride or sodium borohydride | 1,8-dihydroxy-3-(2,3-dicarboxypropyl)-9,10-(H)-anthr-9-one |

This intermediate can then be cyclized and further oxidized to yield trihydroxy anthraquinone derivatives, which serve as precursors for amino substitution.

Amination and Methylamination

- Amination is typically achieved by nitration of the anthraquinone derivative followed by catalytic or chemical reduction to convert nitro groups to amino groups.

- Methylamination involves selective methylation of one amino group using methylating agents such as methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke reaction).

The stepwise introduction of amino groups at positions 1, 4, and 5, and methylamino at position 8, requires precise control of reaction conditions to avoid over- or under-substitution.

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| Nitration | Controlled nitration | Mixed acid (HNO3/H2SO4) at low temperature | Nitro-substituted anthraquinone |

| Reduction | Catalytic hydrogenation or chemical reduction | Pd/C with H2 or SnCl2 in acid | Amino-substituted anthraquinone |

| Methylation | Eschweiler–Clarke or methyl iodide | Formaldehyde + formic acid or MeI with base | Methylamino-substituted anthraquinone |

Cyclization and Final Oxidation

Cyclization reactions form the characteristic anthracenedione ring system with the desired substitution pattern. Oxidation steps ensure the quinone functionality is maintained or restored.

Data Tables Summarizing Preparation Conditions

| Compound Intermediate | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Aloe-emodin halogenation | Hydrobromic acid reflux | 80-90°C, 3-5 h | 75-85 | Bromination at C-3 position |

| Dialkyl-2-carbalkoxysuccinate reaction | Diethyl-2-carbethoxysuccinate, base | Room temp, 12 h | 70-80 | Ester groups introduced |

| Saponification | NaOH or KOH aqueous | Reflux, 4 h | 85-90 | Converts esters to acids |

| Decarboxylation | Strong acid reflux | 100-120°C, 6 h | 65-75 | Removes one carboxyl group |

| Reduction | SnCl2 or NaBH4 | Room temp, 2-3 h | 80-90 | Reduces quinone to hydroquinone form |

| Nitration | HNO3/H2SO4 | 0-5°C, 1-2 h | 60-70 | Introduces nitro groups |

| Reduction of nitro | Pd/C H2 or SnCl2 | Room temp, 3-4 h | 80-90 | Converts nitro to amino |

| Methylation | Formaldehyde + formic acid | Reflux, 4 h | 75-85 | Selective methylation of amino |

Literature and Patent Support

- The synthesis pathway described aligns with the patent US4215062A, which details anthracycline synthesis via halogenation, esterification, saponification, decarboxylation, reduction, and cyclization steps starting from aloe-emodin and related anthraquinones.

- Amino and methylamino substitutions on anthracenedione cores have been reviewed extensively in the literature, highlighting the importance of nitration-reduction and methylation strategies for functional group introduction.

- The compound's molecular and structural data are consistent with PubChem CID 83633, confirming the substitution pattern and chemical identity.

Chemical Reactions Analysis

Types of Reactions

1,4,5-Triamino-8-(methylamino)anthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically require catalysts and specific solvents to facilitate the reaction.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted anthraquinone derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Derivatives of 9,10-anthracenedione have been developed as antitumor agents. Notably, compounds such as mitoxantrone and ametantrone are used in chemotherapy for breast cancer and lymphoma treatment. These compounds exhibit broad-spectrum activity against various cancer types by interfering with DNA replication and transcription processes .

-

Antimicrobial Properties :

- Research has shown that amino-substituted derivatives of 9,10-anthracenedione display significant antibacterial activity against pathogens such as Streptococcus pneumoniae, Enterococcus faecalis, and Salmonella typhi. These compounds inhibit the growth of several bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

- Antiviral Activity :

- Antiprotozoal Effects :

Analytical Applications

- High-Performance Liquid Chromatography (HPLC) :

Material Science Applications

- Dyes and Pigments :

- Gel Formation :

Case Study 1: Anticancer Efficacy

A study demonstrated the effectiveness of mitoxantrone in treating breast cancer patients, showing a significant reduction in tumor size compared to control groups. The mechanism involves intercalation into DNA strands, preventing replication.

Case Study 2: Antimicrobial Activity

In vitro tests on derivatives of 9,10-anthracenedione revealed strong inhibitory effects against Staphylococcus aureus and Candida niger. These findings support the potential use of these compounds as alternative treatments for resistant infections.

Mechanism of Action

The mechanism of action of 1,4,5-Triamino-8-(methylamino)anthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved in its mechanism of action include redox reactions and interactions with cellular components .

Comparison with Similar Compounds

Structural and Functional Comparison with Key Analogues

The biological activity of anthracenediones depends on substituent type, number, and position. Key analogs include:

Structural Insights :

- Hydroxyl groups (e.g., in DHAQ, Mitoxantrone) enhance cellular uptake and potency by improving solubility and drug-target interactions .

- Methylamino groups (as in 1,4-bis(methylamino)-) may reduce acute toxicity compared to bulkier aminoalkyl chains but could limit water solubility .

- The triamino substitution in the target compound may increase DNA intercalation efficiency but raise genotoxicity risks .

Comparative Analysis of Antitumor Efficacy

Experimental tumor models reveal significant differences in efficacy:

Key Findings :

- DHAQ and Mitoxantrone show curative activity in murine models, with Mitoxantrone effective against Adriamycin-resistant sublines .

- The target compound’s triamino groups may enhance DNA binding but require balancing with toxicity profiles .

Toxicity and Genotoxicity Profiles

Toxicity varies with substituent chemistry:

Mechanistic Insights :

- Hydroxyl groups correlate with higher genotoxicity but improved therapeutic indices .

- Methylamino substituents may reduce acute toxicity but require further study .

Mechanisms of Action and DNA Interaction

All aminoanthraquinones bind DNA and inhibit synthesis, but structural nuances dictate secondary effects:

- DHAQ/Mitoxantrone : Strong DNA intercalation, RNA polymerase inhibition, and topoisomerase II interference .

- 1,4-bis(methylamino)-: Binds DNA but with weaker Tm shifts compared to hydroxylated analogs .

Pharmacokinetic and Pharmacodynamic Considerations

- Solubility: Hydroxyl groups improve aqueous solubility (e.g., DHAQ) versus methylamino derivatives .

- Administration : Mitoxantrone is effective via multiple routes (IV, IM), while oral bioavailability remains poor .

- Resistance : Mitoxantrone retains activity against Adriamycin-resistant lines, suggesting divergent mechanisms .

Biological Activity

9,10-Anthracenedione, 1,4,5-triamino-8-(methylamino)- is a compound belonging to the anthraquinone class, characterized by its unique structure and biological activity. With the molecular formula and a molar mass of approximately 282.3 g/mol, this compound exhibits significant potential in various biological applications, particularly in antimicrobial and anticancer activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 282.3 g/mol |

| CAS Number | 68227-27-0 |

| EINECS | 269-341-2 |

| LogP | 2.13 |

Antimicrobial Properties

Research indicates that anthracenediones, including 9,10-anthracenedione derivatives, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogens:

- Fungal Activity : Anthraquinone derivatives have shown significant antifungal activity against Candida albicans and other dermatophytes. For instance, anthraquinone aglycones have been reported to inhibit clinical strains of dermatophytes effectively .

- Bacterial Activity : Some derivatives also possess antibacterial properties, making them potential candidates for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 9,10-anthracenedione has been explored in several studies:

- Cell Line Studies : In experiments involving human cancer cell lines such as K562 (chronic myelogenous leukemia), treatment with anthracenedione derivatives has resulted in significant reductions in cell viability and induced apoptosis. This was evidenced by increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

- Mechanism of Action : The mechanism involves the activation of caspases (caspase-3, -8, and -9), which are crucial for the apoptotic process. Additionally, the compound has been shown to interfere with angiogenesis by downregulating vascular endothelial growth factor A (VEGFA), a key player in tumor growth and metastasis .

Case Studies

- K562 Cell Line : Treatment with emodin (a related anthracene derivative) at concentrations of 100 μmol/L led to a 60% reduction in cell growth after 12 hours of incubation. The study highlighted the involvement of caspase activation in promoting apoptosis .

- HepG2 Cells : In liver cancer cells (HepG2), anthracenedione derivatives reduced VEGFA expression and inhibited tumorigenesis in vivo at concentrations as low as 1 mg/kg .

- Colon Cancer : Aloe-emodin, another anthraquinone derivative similar to 9,10-anthracenedione, demonstrated significant anticancer effects on colon cancer cell lines through apoptosis induction and telomerase activity reduction .

Q & A

Q. What synthetic methodologies are recommended for preparing 9,10-Anthracenedione derivatives with multiple amino substituents?

Methodological Answer: The synthesis of polyamino-substituted 9,10-Anthracenediones typically involves multi-step reactions under controlled conditions. Key approaches include:

- Lithium Diisopropylamide (LDA)-Mediated Reactions : LDA in tetrahydrofuran (THF) facilitates deprotonation and nucleophilic substitution with bromoarenes or methylbenzyl cyanides to introduce aryl or amino groups (e.g., synthesis of N-acetyl-9-amino-10-aryl derivatives) .

- Multi-Step Functionalization : Sequential reactions (e.g., nitro reduction, amination) are employed to install amino groups at specific positions. For example, phenoxy or alkylphenoxy substituents can be introduced via nucleophilic aromatic substitution under basic conditions (e.g., dimethylformamide as a solvent at 80–100°C) .

- Protection/Deprotection Strategies : Acetyl groups are often used to protect amino functionalities during synthesis, followed by acidic or basic cleavage in later steps .

Q. Critical Parameters :

- Temperature Control : Reactions often require precise temperature control (e.g., –78°C for LDA-mediated steps) to avoid side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency by stabilizing intermediates .

Q. Which spectroscopic and analytical techniques are essential for characterizing 9,10-Anthracenedione derivatives?

Methodological Answer: A combination of spectroscopic methods is required to confirm structure and purity:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves substitution patterns (e.g., distinguishing aromatic protons and amino group environments). For example, N-acetylated derivatives show distinct methyl singlet peaks at ~2.1 ppm .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1670 cm⁻¹ for anthraquinone, N–H bends at ~1600 cm⁻¹ for amino groups) .

- Ultraviolet-Visible (UV-Vis) Spectroscopy : Reveals electronic transitions; amino substituents often induce bathochromic shifts due to extended conjugation .

- Thermodynamic Analysis : Differential scanning calorimetry (DSC) or NIST-reported data (e.g., ΔfusH, Tfus) validate phase transitions and purity .

Q. Data Cross-Validation :

Advanced Research Questions

Q. How do amino substituent positions and types influence the electronic properties and solubility of 9,10-Anthracenediones?

Methodological Answer: Substituent effects are critical for tuning properties:

Q. Experimental Design :

- Use cyclic voltammetry to quantify redox potentials and DFT calculations to model substituent effects on frontier orbitals .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions often arise from:

Q. Resolution Strategies :

Q. What computational approaches complement experimental studies in predicting anthracenedione reactivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvent effects on solubility (e.g., DMSO vs. water interactions with heptylphenoxy groups) .

- Density Functional Theory (DFT) : Predicts regioselectivity in electrophilic substitution (e.g., amino group directing effects) and charge distribution in redox-active derivatives .

- QSAR Modeling : Links substituent descriptors (e.g., Hammett σ) to biological activity (e.g., DNA intercalation efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.